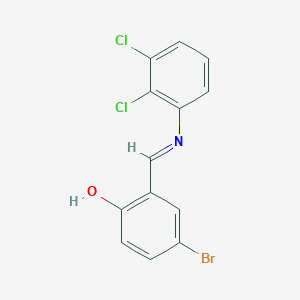![molecular formula C16H25BrN2O2S B11558608 N'-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11558608.png)
N'-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a bromophenyl group attached to a methylidene moiety, which is further connected to a nonane-1-sulfonohydrazide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide typically involves a condensation reaction between 4-bromobenzaldehyde and nonane-1-sulfonohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonohydrazide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to its specific combination of a bromophenyl group and a nonane-1-sulfonohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H25BrN2O2S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-[(E)-(4-bromophenyl)methylideneamino]nonane-1-sulfonamide |
InChI |
InChI=1S/C16H25BrN2O2S/c1-2-3-4-5-6-7-8-13-22(20,21)19-18-14-15-9-11-16(17)12-10-15/h9-12,14,19H,2-8,13H2,1H3/b18-14+ |
InChI-Schlüssel |
JNFDRLKYMIGGET-NBVRZTHBSA-N |
Isomerische SMILES |
CCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)Br |
Kanonische SMILES |
CCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11558526.png)
![2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11558537.png)
![N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline](/img/structure/B11558538.png)
![(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol](/img/structure/B11558540.png)
![(4Z)-5-methyl-2-(4-methylphenyl)-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11558549.png)
![Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate](/img/structure/B11558557.png)
![1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]](/img/structure/B11558564.png)

![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11558581.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11558588.png)
![4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11558596.png)
![(1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol](/img/structure/B11558597.png)
![4-Chloro-N-[(E)-(4-chlorophenyl)methylidene]-3-nitroaniline](/img/structure/B11558605.png)
![2-Butylidene-N'1,N'3-bis[(E)-(2-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11558618.png)
